Diltiazem-d6
Overview
Description
Diltiazem-d6 is a deuterium-labeled derivative of diltiazem, a well-known calcium channel blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of diltiazem. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry due to its similar chemical properties but distinct mass.
Mechanism of Action
Diltiazem-d6, also known as [(2S,3S)-5-[2-[Bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate, is a deuterium-labeled form of Diltiazem . Diltiazem is an orally active L-type calcium channel blocker with antihypertensive and antiarrhythmic effects .
Target of Action
Diltiazem primarily targets the L-type calcium channels located in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the influx of calcium ions during the depolarization process .
Mode of Action
Diltiazem works by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, reducing the contractility of the heart and dilating the blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by Diltiazem is the calcium signaling pathway. By blocking the L-type calcium channels, Diltiazem disrupts the normal flow of calcium ions, which are essential for muscle contraction. This leads to a decrease in the force and rate of heart contractions .
Pharmacokinetics
Diltiazem is extensively metabolized in the liver, with a systemic clearance of about 1.28 l/kg/h . After intravenous administration, the plasma elimination half-life is approximately 3.4 hours . The pharmacokinetics of Diltiazem shows a triexponential manner after intravenous infusion .
Result of Action
The primary result of Diltiazem’s action is a decrease in blood pressure and heart rate . It reduces systemic vascular resistance, the rate-pressure product, and coronary vascular resistance while increasing the supply of blood and oxygen to the heart .
Action Environment
The action of Diltiazem can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, individual genetic variations, such as polymorphisms in the cytochrome P450 2D6 enzyme, can influence the metabolic pathways of Diltiazem and thus its pharmacokinetic and pharmacodynamic profiles .
Biochemical Analysis
Biochemical Properties
Diltiazem-d6 interacts with various enzymes and proteins in the body. One of the key enzymes involved in the metabolism of Diltiazem is cytochrome P450 2D6 (CYP2D6) . The genetic polymorphism induced by the CYP2D6 enzyme can act on drug metabolism and thus drug efficacy . This compound also interacts with transmembrane segments IIIS6 and IVS6 in the alpha 1 subunit of L-type Ca2+ channels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to decrease colony formation and cell migration in breast cancer cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . It binds to the Val1165 in the alpha 1 subunit of L-type Ca2+ channels, controlling the dissociation of the bound diltiazem molecule .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that this compound exhibits frequency-dependent effects on AV nodal conduction . It also shows a rapid elimination with a half-life of about 2 to 5 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study conducted on rats, it was found that this compound significantly reduced the heart rate and systemic blood pressure at certain dosages .
Metabolic Pathways
This compound is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation . It is also involved in the metabolic pathways of cytochrome P450 2D6 (CYP2D6) .
Transport and Distribution
This compound is well distributed in the body with an apparent volume of distribution of approximately 305 L . It is extensively distributed and about 52 to 81 percent is bound to serum protein, depending on the species studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diltiazem-d6 involves the incorporation of deuterium atoms into the diltiazem molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Diltiazem-d6 undergoes similar chemical reactions as diltiazem, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful for studying the drug’s metabolism and pharmacokinetics.
Scientific Research Applications
Diltiazem-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of diltiazem.
Biology: Helps in understanding the biological pathways and interactions of diltiazem in the body.
Medicine: Used in clinical research to study the effects and metabolism of diltiazem in patients.
Industry: Employed in the development and quality control of pharmaceutical formulations containing diltiazem.
Comparison with Similar Compounds
Verapamil: Another calcium channel blocker with similar uses but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker that primarily affects vascular smooth muscle.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness of Diltiazem-d6: this compound is unique due to its deuterium labeling, which makes it an excellent internal standard for mass spectrometry. This labeling allows for precise quantification and analysis of diltiazem and its metabolites in biological samples, providing valuable insights into the drug’s pharmacokinetics and metabolism.
Properties
IUPAC Name |
[(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUGRBWQSSZJOP-NFBMDBORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678697 | |
Record name | (2S,3S)-5-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242184-41-3 | |
Record name | (2S,3S)-5-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.